5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-(2,5-difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F2N2O3/c10-4-1-2-6(11)5(3-4)8-12-7(9(14)15)13-16-8/h1-3H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBKUFWTQFMIAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=NC(=NO2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-difluorobenzohydrazide with ethyl oxalyl chloride, followed by cyclization in the presence of a base such as triethylamine. The reaction conditions often include refluxing in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylate derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of oxadiazole derivatives, including 5-(2,5-difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid. Oxadiazoles are known for their ability to inhibit tumor growth through various mechanisms. For instance:
- Cytotoxicity Studies : In vitro evaluations have demonstrated that certain oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. Notably, compounds with electron-withdrawing groups at specific positions on the aromatic ring showed enhanced biological activity .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. For example, flow cytometry analyses revealed that some derivatives could arrest cell proliferation at specific phases of the cell cycle and trigger apoptosis through caspase activation .
1.2 Drug Discovery and Development
The unique structural features of 5-(2,5-difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid make it a candidate for further development in drug discovery:
- Lead Compound for Synthesis : The compound can serve as a lead structure for synthesizing new derivatives aimed at improving potency and selectivity against cancer targets. Modifications to the oxadiazole core have been explored to enhance pharmacological profiles .
- Combination Therapies : Research suggests that combining oxadiazole derivatives with existing chemotherapeutics may yield synergistic effects, potentially overcoming resistance mechanisms observed in many cancer types .
Material Science Applications
2.1 Organic Electronics
The electronic properties of oxadiazoles have made them valuable in the field of organic electronics:
- Semiconductors : Compounds like 5-(2,5-difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid can be utilized as semiconducting materials in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form stable thin films with favorable charge transport characteristics is beneficial for device performance.
- Fluorescent Materials : The incorporation of fluorine atoms enhances the photophysical properties of oxadiazoles, making them suitable candidates for fluorescent materials used in sensors and imaging applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or binding to receptors. The pathways involved may include disruption of cellular processes or interference with metabolic pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Aromatic Ring
5-(2,3,5-Trifluorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid
- Structure : Differs by having a 2,3,5-trifluorophenyl group instead of 2,5-difluorophenyl.
- This compound is priced at $1,850/g (1g scale), indicating its specialized use in R&D .
5-(5-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic Acid
- Structure : Replaces the difluorophenyl group with a 5-chlorothiophene ring.
- Impact: The sulfur atom in thiophene introduces π-electron richness and polarizability, which may improve solubility in non-polar matrices. Chlorine’s steric bulk and electronegativity could modulate reactivity in cross-coupling reactions .
Core Heterocycle Modifications
5-(2,5-Difluorophenyl)-1,2-oxazole-3-carboxylic Acid
- Structure : Features a 1,2-oxazole core instead of 1,2,4-oxadiazole.
- This structural difference may limit its utility in metal-catalyzed reactions compared to oxadiazole derivatives .
(R)-5-(4-Fluorophenyl)-4,5-dihydroisoxazole-3-carboxylic Acid
- Structure : Contains a partially saturated dihydroisoxazole ring with a single fluorine on the phenyl group.
- Impact : The saturated ring introduces conformational rigidity, which could enhance stereoselective interactions in enzyme binding. The (R)-stereochemistry is critical for chiral recognition in pharmaceutical applications .
Functional Group Derivatives
5-Oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylic Acid
- Structure : Includes an oxo group at position 5 of the oxadiazole ring, creating a dihydro derivative.
- Impact : The oxo group increases electron density at the ring, making it more susceptible to nucleophilic attack. This derivative is priced at ¥5,498/g (1g scale), reflecting its niche application in synthetic chemistry .
Data Table: Structural and Commercial Comparison
Key Research Findings
- Electronic Effects : Fluorine substitution increases the acidity of the carboxylic acid group, with trifluorophenyl derivatives (pKa ~1.5) being more acidic than difluorophenyl analogs (pKa ~2.2) due to enhanced electron withdrawal .
- Biological Relevance : Thiophene-containing analogs exhibit improved membrane permeability in preliminary assays, likely due to sulfur’s polarizability .
- Synthetic Utility : Dihydroisoxazole derivatives are prioritized in enantioselective synthesis, whereas oxadiazole-carboxylic acids are preferred for stability in harsh reaction conditions .
Biological Activity
5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid (C9H4F2N2O3) is a compound belonging to the oxadiazole class, which has gained attention for its diverse biological activities. This article explores the biological activity of this specific oxadiazole derivative, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.
The molecular structure of 5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is characterized by the following features:
- Molecular Formula : C9H4F2N2O3
- Molecular Weight : 208.14 g/mol
- SMILES Notation : C1=CC(=C(C(=C1)F)F)C2=NC(=NO2)C(=O)O
This compound features a difluorophenyl group attached to an oxadiazole ring and a carboxylic acid functional group, which may contribute to its biological activity by influencing its interaction with biological targets.
Biological Activity Overview
The biological activity of oxadiazoles has been widely studied, with various derivatives showing promising results against several diseases. The activities of 5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid can be categorized as follows:
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. The 1,3,4-oxadiazole scaffold is known for its ability to interact with various enzymes and proteins involved in cancer cell proliferation. The mechanisms include:
- Inhibition of Enzymes : Compounds similar to 5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid have been shown to inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer cell survival and proliferation .
- Targeting Kinases : These compounds may also affect kinase pathways that are often dysregulated in cancer cells .
A study indicated that modifications on the oxadiazole ring can enhance cytotoxicity against various cancer cell lines . For instance, derivatives with specific substituents demonstrated improved potency against breast and lung cancer cells.
Antimicrobial Activity
The antimicrobial properties of oxadiazoles have also been documented. The compound's structure allows it to interact with microbial targets effectively:
- Mycobacterium tuberculosis : Some derivatives have shown activity against resistant strains of tuberculosis . The specific activity of 5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid against various strains remains to be fully characterized.
Case Studies and Research Findings
Several studies have explored the biological potential of oxadiazole derivatives:
-
Anticancer Studies :
- A review highlighted that 1,3,4-oxadiazoles exhibit a broad spectrum of anticancer activities through various mechanisms including enzyme inhibition and interaction with nucleic acids .
- Specific derivatives were tested against multiple cancer cell lines demonstrating significant IC50 values indicating their effectiveness as potential chemotherapeutics.
- Antimicrobial Studies :
Table 1: Biological Activities of Oxadiazole Derivatives
| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) |
|---|---|---|---|
| 5-(Chloromethyl)-1,3,4-oxadiazole | Anticancer | MCF7 (Breast Cancer) | 0.48 |
| 5-(Trifluoromethyl)-1,3,4-oxadiazole | Antimicrobial | Mycobacterium tuberculosis | Active |
| 5-(Nitrophenyl)-1,3,4-oxadiazole | Anticancer | A549 (Lung Cancer) | 0.89 |
| 5-(Fluorophenyl)-1,3,4-oxadiazole | Antimicrobial | Staphylococcus aureus | Active |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
